BenchChemオンラインストアへようこそ!

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Medicinal chemistry Kinase inhibition Halogen bonding

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide (C₁₉H₂₂BrN₃O, MW 388.3) is a synthetic benzamide derivative in which a pyrazole core is substituted with cyclopentyl at N1 and cyclopropyl at C5, and the benzamide ring carries a 2-bromo group. This scaffold has been explored for kinase inhibition and anticancer activity, as demonstrated by closely related pyrazole-benzamide series that target p38 MAPK and receptor tyrosine kinases.

Molecular Formula C19H22BrN3O
Molecular Weight 388.309
CAS No. 1448037-42-0
Cat. No. B2727159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
CAS1448037-42-0
Molecular FormulaC19H22BrN3O
Molecular Weight388.309
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4
InChIInChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24)
InChIKeyDCBBYQMKXQRGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide (CAS 1448037-42-0) for Kinase Research


2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide (C₁₉H₂₂BrN₃O, MW 388.3) is a synthetic benzamide derivative in which a pyrazole core is substituted with cyclopentyl at N1 and cyclopropyl at C5, and the benzamide ring carries a 2-bromo group [1]. This scaffold has been explored for kinase inhibition and anticancer activity, as demonstrated by closely related pyrazole-benzamide series that target p38 MAPK and receptor tyrosine kinases [1].

Why In-Class Substitution Fails: Structural Determinants of 2-Bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide


Generic interchange among benzamide-pyrazole analogs is precluded by distinct molecular recognition features. The 2-bromo substituent engages in halogen bonding that is weaker or absent in 2-chloro or 2-methylthio variants; the N1-cyclopentyl group modulates lipophilicity and steric fit; and the methylene linker provides conformational flexibility essential for optimal occupancy of the ATP-binding pocket [1][2]. Even conservative replacements (e.g., Br→Cl, cyclopentyl→methyl) can shift potency by >10-fold in related p38α inhibitor series [2].

Quantitative Differentiators for 2-Bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide (1448037-42-0)


2-Bromo vs. 2-Chloro: Halogen Bonding Advantage in Kinase Active Sites

The 2-bromo substituent can form halogen bonds with backbone carbonyl groups in kinase hinge regions, an interaction that is significantly weaker for chlorine. In a series of pyrazole-benzamide multitargeting kinase inhibitors, bromine-containing derivatives (e.g., compound 5b) achieved IC₅₀ values of 0.005–0.022 µM against HepG-2, MCF-7, and HCT-116 cancer cell lines, outperforming chloro counterparts in cellular assays [1]. Although a direct head-to-head comparison of the exact 2-bromo vs. 2-chloro pair is not available, class-level SAR models predict a 2–5× gain in binding energy for Br over Cl.

Medicinal chemistry Kinase inhibition Halogen bonding

N1-Cyclopentyl vs. N1-Methyl: Elevated Lipophilicity and Metabolic Stability

The N1-cyclopentyl group raises the calculated partition coefficient (cLogP) by approximately 1.4 log units compared to the N1-methyl analog (predicted cLogP 4.2 vs. 2.8). This increase in lipophilicity is expected to improve membrane permeability and reduce oxidative metabolism. In related p38 inhibitor series, cyclopentyl substitution lowered intrinsic clearance by ~3-fold relative to methyl in human liver microsomes [1]. Higher lipophilicity also correlates with prolonged half-life in vivo.

Drug metabolism Lipophilicity Pharmacokinetics

Methylene Linker: Conformational Flexibility for Optimized ATP-Pocket Occupancy

The methylene spacer between the pyrazole and benzamide allows torsional freedom that enables the benzamide carbonyl and NH to adopt optimal geometries for hydrogen bonding with the kinase hinge region. Directly linked amides are more rigid and may not achieve the same binding pose. SAR studies on p38α inhibitors indicate that methylene-extended analogs improve IC₅₀ by 5–10× over directly connected congeners [1]. A simpler analog, 2-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (lacking the N1-cyclopentyl and methylene linker), exhibits an IC₅₀ of 1500 nM [2], suggesting that the elaborated scaffold of the target compound may yield substantially greater potency.

Structural biology Kinase inhibitor design Linker chemistry

Anticancer Cell Line Activity: Class-Level Potency Supporting Oncology Research

Structurally analogous pyrazole-benzamides containing the 2-bromobenzoyl moiety (e.g., compound 5b in [1]) achieved IC₅₀ values of 0.005–0.022 µM against HepG-2, MCF-7, and HCT-116 cancer cell lines, with selectivity indices >2 over normal WI-38 cells (IC₅₀ 0.115 µM). Although the target compound has not been directly tested, the conserved 2-bromobenzamide core suggests comparable anticancer potential, positioning it as a candidate for oncology-focused screening cascades.

Anticancer Cytotoxicity Kinase inhibitors

Application Scenarios for 2-Bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide (CAS 1448037-42-0)


Kinase Inhibitor SAR Libraries

The 2-bromo substituent enables halogen bonding that can be systematically varied against 2-chloro and 2-methylthio analogs to probe the role of halogen bonding in ATP-competitive kinase inhibition [1]. The methylene linker and N1-cyclopentyl group provide additional vectors for SAR exploration.

Metabolic Stability Optimization Programs

The N1-cyclopentyl group elevates predicted cLogP by ~1.4 units relative to the N1-methyl analog, offering a tool to study the relationship between lipophilicity, microsomal stability, and oral bioavailability in lead optimization [2].

Anticancer Lead Discovery

Conserved 2-bromobenzamide core suggests anticancer activity; the compound can serve as a starting point for synthesizing focused libraries targeting kinase-driven cancers, with expected IC₅₀ values in the low micromolar range based on class-level data [1].

Chemical Biology Probe Development

The methylene linker enhances conformational flexibility, enabling the compound to be used as a scaffold for developing selective chemical probes that interrogate kinase active-site topology and dynamics [2][3].

Quote Request

Request a Quote for 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.